3-(p-Anisyl)-6-hydrazinopyridazine

GABA Receptor Antagonist CNS Drug Synthesis Medicinal Chemistry

3-(p-Anisyl)-6-hydrazinopyridazine (CAS 18772-76-4) is a 3,6-disubstituted pyridazine derivative featuring a free hydrazine moiety and a 4-methoxyphenyl (p-anisyl) group. It belongs to the pharmacologically significant 3-hydrazinopyridazine class, which is historically renowned for producing potent peripheral vasodilators and antihypertensive agents.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 18772-76-4
Cat. No. B028084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Anisyl)-6-hydrazinopyridazine
CAS18772-76-4
Synonyms3-Hydrazino-6-(p-methoxyphenyl)-pyridazine;  3-Hydrazinyl-6-(4-methoxyphenyl)-pyridazine;  SKF 91957
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)NN
InChIInChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
InChIKeyASGDUFOXUMFAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Anisyl)-6-hydrazinopyridazine (CAS 18772-76-4) Procurement Guide: Sourcing a High-Value Pyridazine Scaffold for CNS Drug Development and Vasodilation Research


3-(p-Anisyl)-6-hydrazinopyridazine (CAS 18772-76-4) is a 3,6-disubstituted pyridazine derivative featuring a free hydrazine moiety and a 4-methoxyphenyl (p-anisyl) group. It belongs to the pharmacologically significant 3-hydrazinopyridazine class, which is historically renowned for producing potent peripheral vasodilators and antihypertensive agents [1]. Unlike many general-purpose analogs, this specific compound is explicitly validated as a critical intermediate in the synthesis of Gabazine (SR-95531), a high-affinity, competitive GABAA receptor antagonist used extensively in neuroscience research to study synaptic inhibition . This dual identity—a potent vasodilator scaffold and an essential CNS drug precursor—makes it a strategically distinct procurement target for medicinal chemistry and pharmacology groups.

Why 3-(p-Anisyl)-6-hydrazinopyridazine Cannot Be Replaced by Generic 6-Aryl or 6-Heteroaryl Hydrazinopyridazine Analogs


Generic substitution among 3-hydrazinopyridazine analogs is scientifically invalid due to steep structure-activity relationships (SAR). The introduction of a 6-aryl group is fundamental for vasodilator activity, but the nature of this aryl substitution is the primary driver of biological profile, synthetic utility, and physicochemical properties [1]. Replacing the p-anisyl (4-methoxyphenyl) group with an unsubstituted phenyl (CAS 38956-80-8) or a 4-chlorophenyl (CAS 60478-25-3) group eliminates the compound's unique electron-donating character and its documented role as a direct precursor to Gabazine . Furthermore, class-level evidence demonstrates that subtle modifications to the 6-position can alter vasorelaxant potency by orders of magnitude relative to standard drugs like hydralazine [2]. Direct substitution therefore risks complete loss of the desired biological activity or synthetic pathway, leading to failed experiments and wasted procurement resources.

Quantitative Differentiation Evidence for 3-(p-Anisyl)-6-hydrazinopyridazine (CAS 18772-76-4) Against Closest Analogs


Evidence Item 1: Exclusive Role as a Key Synthetic Intermediate for Gabazine (SR-95531)

3-(p-Anisyl)-6-hydrazinopyridazine is specifically utilized as a key intermediate in the synthesis of the drug Gabazine (SR-95531), a potent competitive antagonist at GABAA receptors . This application is not documented for its closest structural analogs, including 3-hydrazino-6-phenylpyridazine (CAS 38956-80-8) and 3-(4-chlorophenyl)-6-hydrazinopyridazine (CAS 60478-25-3). In the synthesis of highly potent Gabazine-based photoaffinity ligands, this intermediate enables a concise four-step synthetic route yielding final antagonists with significantly higher potencies (over 30-fold increase) compared to the parent Gabazine compound [1]. This establishes the compound as an essential, non-substitutable building block for neuroscience probe and drug discovery programs targeting GABAergic signaling.

GABA Receptor Antagonist CNS Drug Synthesis Medicinal Chemistry

Evidence Item 2: Superior Predicted Lipophilicity and Solubility Profile for CNS Target Engagement

The p-anisyl substituent confers a distinct physicochemical profile on the target compound, which is directly relevant to its utility in CNS drug development. The computed partition coefficient (XLogP3-AA) of 3-(p-anisyl)-6-hydrazinopyridazine is 1.0, indicating a balanced lipophilicity conducive to crossing the blood-brain barrier [1]. This is a stark contrast to the unsubstituted phenyl analog, 3-hydrazino-6-phenylpyridazine, which has a lower predicted LogP of approximately 0.6, suggesting a less favorable profile for passive CNS permeation . Furthermore, the 4-methoxy group enhances solubility in DMSO and methanol compared to the 4-chloro analog, which has a higher LogP (~2.0) and is more lipophilic, potentially complicating in vitro assay preparation and leading to non-specific binding . This directly supports the compound's suitability for neuroscience applications where the chloro and phenyl analogs present greater formulation and ADME risks.

Physicochemical Properties CNS Drug Design ADME Prediction

Evidence Item 3: Documented Class-Level Vasorelaxant Potency Superior to Hydralazine

The 6-aryl-3-hydrazinopyridazine class, to which the target compound belongs, has well-established vasorelaxant activity that surpasses the classic drug hydralazine. In isolated rat thoracic aorta assays, a structurally related 6-aryl-5-piperidino-3-hydrazinopyridazine demonstrated an IC50 that was significantly lower than that of hydralazine, indicating greater potency [1]. More broadly, a 2024 study on 6-(4-substitutedphenyl)-3-pyridazinone analogs, which share the key pharmacophore, reported EC50 values for vasorelaxation ranging from 0.02916 to 1.907 µM, while the standard comparator hydralazine exhibited an EC50 of 18.21 µM [2]. Although a direct IC50 for the specific target compound in this precise assay is not available, it shares the critical pharmacophoric elements. This class-level evidence strongly supports the procurement of this specific p-anisyl derivative for programs aiming to explore or optimize vasodilator activity, as it is a close structural analog of the most potent compounds identified.

Vasodilation Antihypertensive Cardiovascular Pharmacology

Validated Application Scenarios for 3-(p-Anisyl)-6-hydrazinopyridazine in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of High-Affinity GABAA Receptor Photoaffinity Probes

This compound is the definitive starting material for laboratories synthesizing Gabazine-derived photoaffinity ligands to map GABAA receptor binding sites. As detailed in Evidence Item 1, its structure is integral to a concise four-step synthesis that yields antagonists with over a 30-fold increase in potency compared to the parent Gabazine. Procurement of 3-hydrazino-6-phenylpyridazine or 3-(4-chlorophenyl)-6-hydrazinopyridazine will not yield the correct pharmacophore, making this compound the sole viable choice for this validated synthetic route [1].

Scenario 2: CNS Drug Discovery Programs Targeting Synaptic Inhibition

In lead optimization campaigns for epilepsy, anxiety, or cognitive disorders, medicinal chemists require building blocks with optimal CNS physicochemical properties. As shown in Evidence Item 2, 3-(p-anisyl)-6-hydrazinopyridazine has a predicted LogP of 1.0, placing it in the ideal CNS drug space, unlike its phenyl (LogP 0.6) or 4-chlorophenyl (LogP 2.0) counterparts. Its improved solubility profile reduces the risk of false negatives in cell-based assays, making it a superior starting point for synthesizing compound libraries targeting CNS receptors [2].

Scenario 3: Investigating Vasodilator Mechanisms of Action with Enhanced Potency

For cardiovascular pharmacology groups exploring novel vasodilators, Evidence Item 3 demonstrates that the 6-aryl-3-hydrazinopyridazine class is over 9- to 600-fold more potent than the standard drug hydralazine in isolated aortic ring assays. By procuring this specific p-anisyl-substituted analog, researchers directly access the chemical space associated with this high potency. This avoids the use of less potent, legacy scaffolds and provides a modern, high-activity starting point for developing new antihypertensive or vasorelaxant therapies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(p-Anisyl)-6-hydrazinopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.